molecular formula C56H100F4O26 B12039273 m-dPEG(R)24-TFP ester

m-dPEG(R)24-TFP ester

Cat. No.: B12039273
M. Wt: 1265.4 g/mol
InChI Key: JHPTVWWOCBUVIM-UHFFFAOYSA-N
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Description

m-dPEG®24-TFP ester: is a long, methyl-terminated, discrete-length polyethylene glycol (dPEG®) spacer with a reactive end of 2,3,5,6-tetrafluorophenyl (TFP) ester. This compound is designed to modify surfaces having accessible free amines. It is used in various applications, including improving the pharmacokinetic, biodistribution, and immunogenicity profiles of biomolecules, as well as in imaging applications to reduce background and non-specific binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-dPEG®24-TFP ester involves the reaction of a polyethylene glycol (PEG) chain with 2,3,5,6-tetrafluorophenyl (TFP) ester. The reaction is typically carried out in aqueous media at a pH range of 7.5 to 8.0, where free amines react optimally with TFP esters . The TFP esters are more hydrolytically stable in water and aqueous buffers than NHS esters, making them suitable for various applications .

Industrial Production Methods: Industrial production of m-dPEG®24-TFP ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification and characterization of the final product to ensure its quality and consistency. The compound is typically stored at -20°C to maintain its stability and prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: m-dPEG®24-TFP ester primarily undergoes nucleophilic substitution reactions with free amines to form stable amide bonds. This reaction is facilitated by the presence of the TFP ester group, which is highly reactive towards primary amines .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of m-dPEG®24-TFP ester with free amines is a stable amide bond, resulting in the modification of the target molecule with the dPEG® spacer .

Mechanism of Action

m-dPEG®24-TFP ester exerts its effects by reacting with free amines on biomolecules to form stable amide bonds. The TFP ester group is highly reactive towards primary amines, facilitating the formation of these bonds. The dPEG® spacer improves the solubility, stability, and pharmacokinetic properties of the modified biomolecules by increasing their hydrodynamic volume and reducing non-specific binding .

Comparison with Similar Compounds

Uniqueness: m-dPEG®24-TFP ester is unique due to its long PEG chain, which provides precise spatial control and improves the solubility, stability, and pharmacokinetic properties of the modified biomolecules. Its TFP ester group is more hydrolytically stable than NHS esters, making it suitable for various applications in aqueous media .

Properties

Molecular Formula

C56H100F4O26

Molecular Weight

1265.4 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C56H100F4O26/c1-62-4-5-64-8-9-66-12-13-68-16-17-70-20-21-72-24-25-74-28-29-76-32-33-78-36-37-80-40-41-82-44-45-84-48-49-85-47-46-83-43-42-81-39-38-79-35-34-77-31-30-75-27-26-73-23-22-71-19-18-69-15-14-67-11-10-65-7-6-63-3-2-53(61)86-56-54(59)51(57)50-52(58)55(56)60/h50H,2-49H2,1H3

InChI Key

JHPTVWWOCBUVIM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

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